

Application Notes and Protocols for R-82150 in In Vitro Antiviral Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: R-82150

Cat. No.: B1678730

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antiviral activity and cytotoxicity of **R-82150**, a non-nucleoside reverse transcriptase inhibitor (NNRTI). Due to the limited availability of specific cell-based assay data for **R-82150**, this document includes its known enzyme inhibitory constant (Ki) and presents representative data and protocols for the NNRTI class of compounds, which are directly applicable for establishing the effective dosage of **R-82150** in experimental settings.

Introduction to R-82150

R-82150 is a member of the tetrahydroimidazo[4,5,1-jk]-[1][2]-benzodiazepin-2(1H)-thione (TIBO) family of compounds. As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it specifically targets the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1).^[3] Unlike nucleoside analogs, NNRTIs are not incorporated into the viral DNA; instead, they bind to an allosteric site on the RT, inducing a conformational change that inhibits the enzyme's function.^[3] This mechanism of action is highly specific to HIV-1 RT, and **R-82150** has been shown not to inhibit HIV-2 RT or other RNA and DNA viruses.

Quantitative Data Summary

While specific 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for **R-82150** from cell-based assays are not readily available in the public domain, the inhibitory constant (Ki) against HIV-1 RT has been determined. This value, along with typical

EC50 and CC50 values for other well-characterized NNRTIs, provides a framework for estimating the effective concentrations of **R-82150** in in vitro studies.

Compound	Target	Assay Type	Value	Cell Line
R-82150	HIV-1 RT	Enzyme Inhibition (Ki)	280-300 nM	N/A (Purified Enzyme)
Nevirapine	HIV-1	Antiviral (EC50)	10-100 nM	MT-4, CEM, PBMCs
Efavirenz	HIV-1	Antiviral (EC50)	1-10 nM	MT-4, CEM, PBMCs
Delavirdine	HIV-1	Antiviral (EC50)	10-50 nM	MT-4, CEM, PBMCs
Nevirapine	Cytotoxicity (CC50)	Cytotoxicity (MTT)	> 100 µM	MT-4, CEM, PBMCs
Efavirenz	Cytotoxicity (CC50)	Cytotoxicity (MTT)	> 50 µM	MT-4, CEM, PBMCs
Delavirdine	Cytotoxicity (CC50)	Cytotoxicity (MTT)	> 20 µM	MT-4, CEM, PBMCs

Experimental Protocols

Protocol for Determining Antiviral Activity (EC50) using HIV-1 p24 Antigen ELISA

This protocol describes a method to determine the concentration of **R-82150** that inhibits HIV-1 replication by 50% by measuring the level of the viral p24 capsid protein in the supernatant of infected cells.

Materials:

- Target cells (e.g., MT-4, CEM, or peripheral blood mononuclear cells [PBMCs])
- Complete cell culture medium

- HIV-1 laboratory strain (e.g., IIIB or NL4-3)
- **R-82150** stock solution (in DMSO)
- 96-well cell culture plates
- HIV-1 p24 Antigen ELISA kit
- Microplate reader

Procedure:

- Cell Seeding: Seed target cells in a 96-well plate at a density of 5×10^4 cells/well in 100 μL of complete culture medium.
- Compound Dilution: Prepare a serial dilution of **R-82150** in complete culture medium. It is recommended to start with a high concentration (e.g., 10 μM) and perform 2-fold or 3-fold dilutions.
- Treatment: Add 50 μL of each compound dilution to the appropriate wells. Include wells with no compound as a virus control and wells with no virus and no compound as a cell control.
- Infection: Add 50 μL of HIV-1 stock (at a pre-determined multiplicity of infection, MOI) to all wells except the cell control wells.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-7 days.
- Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant for p24 analysis.
- p24 ELISA: Perform the p24 antigen ELISA according to the manufacturer's instructions.
- Data Analysis: Determine the p24 concentration for each well using the standard curve from the ELISA kit. Calculate the percentage of viral inhibition for each **R-82150** concentration relative to the virus control. The EC₅₀ value is the concentration of **R-82150** that results in a 50% reduction in p24 antigen levels.

Protocol for Determining Cytotoxicity (CC50) using MTT Assay

This protocol measures the metabolic activity of cells to determine the concentration of **R-82150** that reduces cell viability by 50%.

Materials:

- Target cells (same as in the antiviral assay)
- Complete cell culture medium
- **R-82150** stock solution (in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

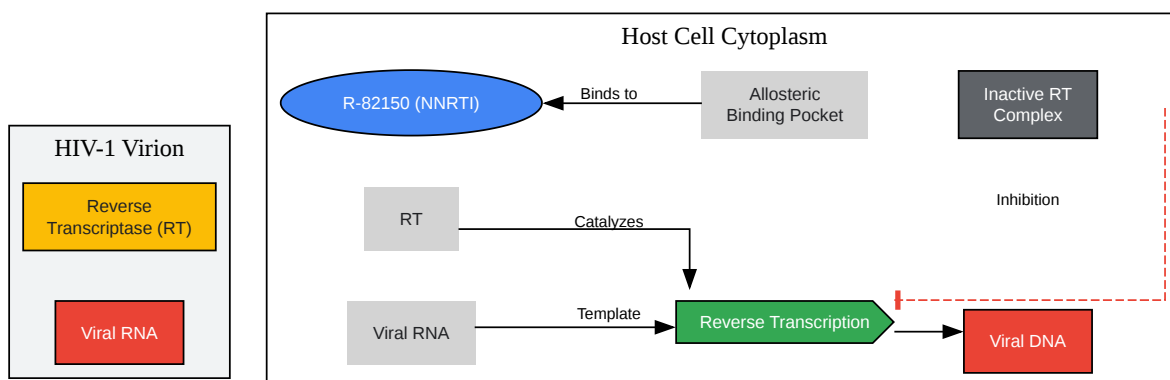
Procedure:

- Cell Seeding: Seed target cells in a 96-well plate at a density of 5×10^4 cells/well in 100 μ L of complete culture medium.
- Compound Dilution: Prepare a serial dilution of **R-82150** in complete culture medium, mirroring the concentrations used in the antiviral assay.
- Treatment: Add 100 μ L of each compound dilution to the appropriate wells. Include wells with no compound as a cell viability control.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the same duration as the antiviral assay (4-7 days).
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each **R-82150** concentration relative to the cell viability control. The CC50 value is the concentration of **R-82150** that results in a 50% reduction in cell viability.

Visualizations

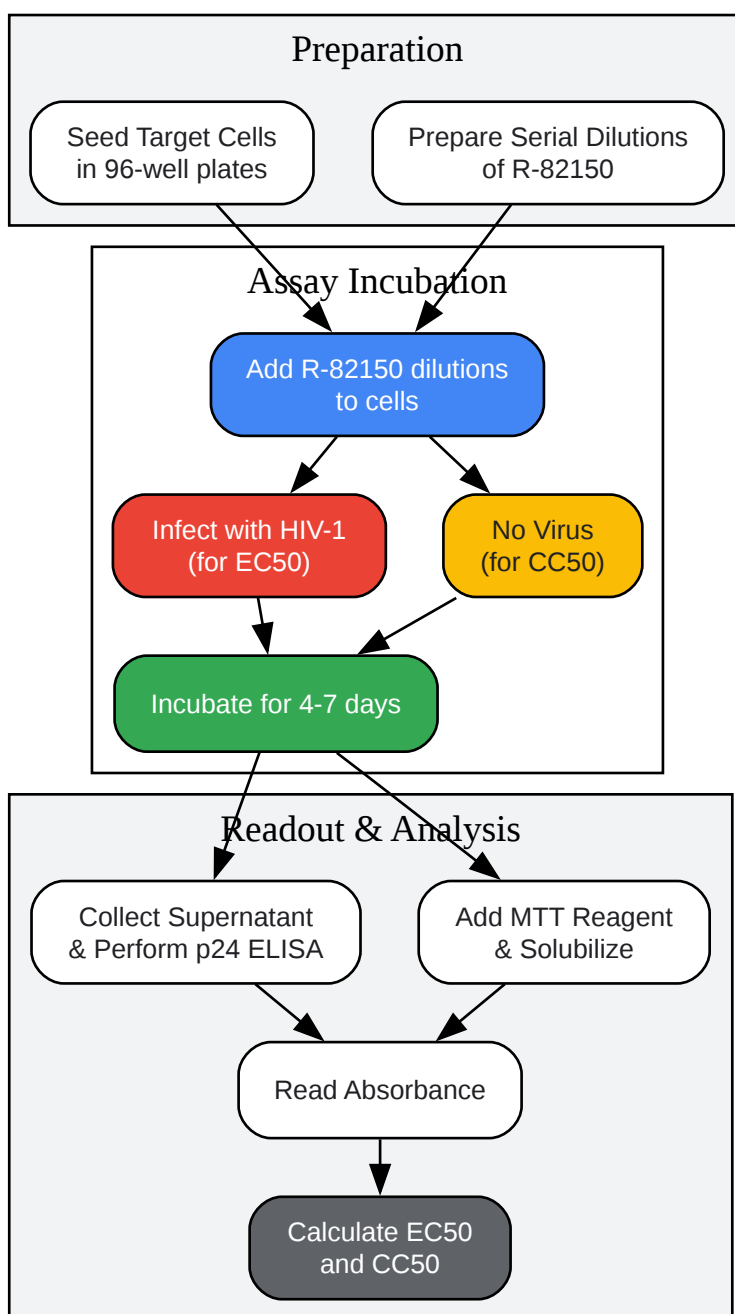
NNRTI Mechanism of Action



[Click to download full resolution via product page](#)

Caption: Mechanism of **R-82150** action on HIV-1 Reverse Transcriptase.

Experimental Workflow for Antiviral and Cytotoxicity Assays



[Click to download full resolution via product page](#)

Caption: Workflow for determining EC50 and CC50 of **R-82150**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and evaluation of 2-pyridinone derivatives as specific HIV-1 reverse transcriptase inhibitors. 3. Pyridyl and phenyl analogs of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic interaction of human immunodeficiency virus type 1 reverse transcriptase with the antiviral tetrahydroimidazo[4,5,1-jk]-[1,4]-benzodiazepine-2-(1H)-thione compound, R82150 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for R-82150 in In Vitro Antiviral Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678730#r-82150-dosage-for-in-vitro-antiviral-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com